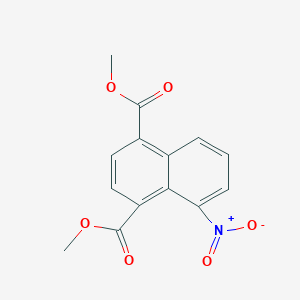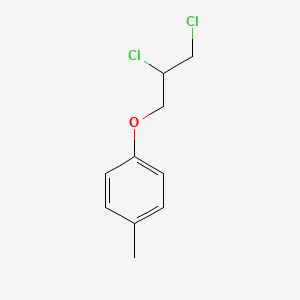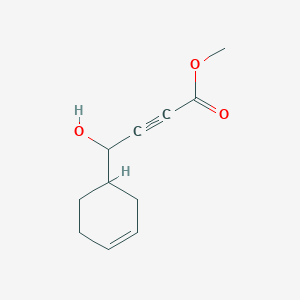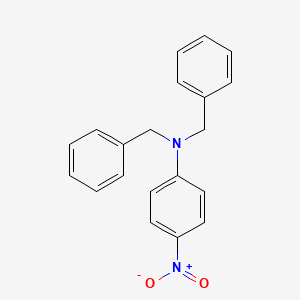
Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-4-nitroaniline: is an organic compound that belongs to the class of nitroanilines It consists of an aniline core substituted with two benzyl groups and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-4-nitroaniline can be synthesized through several methods. One common approach involves the reaction of N-benzylideneaniline with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of N,N-Dibenzyl-4-nitroaniline may involve large-scale nitration of aniline derivatives followed by benzylation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium sulfide in aqueous medium.
Substitution: Benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Reduction: N,N-Dibenzyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Dibenzyl-4-nitroaniline has several applications in scientific research:
Materials Science: It is used in the synthesis of nonlinear optical materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-4-nitroaniline involves its interaction with molecular targets through its nitro and benzyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but with methyl groups instead of benzyl groups.
N-Benzyl-3-nitroaniline: Similar structure but with a nitro group at the meta position.
Uniqueness: N,N-Dibenzyl-4-nitroaniline is unique due to the presence of two bulky benzyl groups, which can significantly influence its chemical reactivity and biological activity compared to other nitroanilines .
Properties
CAS No. |
65052-89-3 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-nitroaniline |
InChI |
InChI=1S/C20H18N2O2/c23-22(24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
WUFFTZHTOQZFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


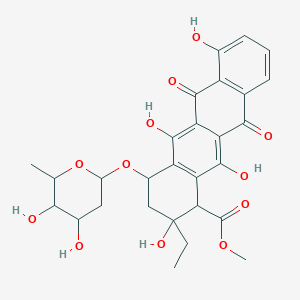
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
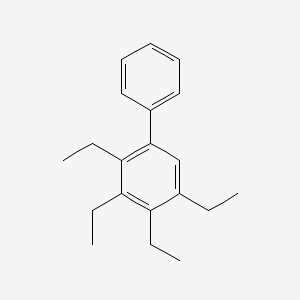
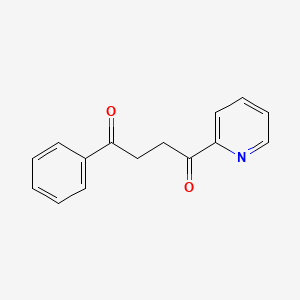
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
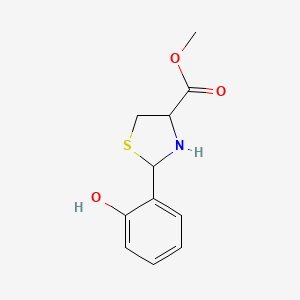
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
